molecular formula C12H11F3N2O2 B2923648 5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034606-12-5

5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2923648
CAS No.: 2034606-12-5
M. Wt: 272.227
InChI Key: OXWFAQLWZLCXKU-UHFFFAOYSA-N
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Description

5-[6-(Trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane is a sophisticated bicyclic compound incorporating a privileged medicinal chemistry scaffold. This molecule features a 2-oxa-5-azabicyclo[2.2.1]heptane framework acylated with a 6-(trifluoromethyl)pyridine-3-carbonyl group. The bridged bicyclic system presents a conformationally restricted structure that can impart high target affinity and selectivity in drug discovery efforts, while the trifluoromethylpyridine moiety enhances membrane permeability and metabolic stability . Compounds based on the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold have demonstrated significant research value in pharmaceutical development, particularly as building blocks for central nervous system targets and other therapeutic areas . The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, improves lipid solubility and enhances pharmacokinetic properties. This compound is representative of derivatives described in patent literature for treating various disorders including sleep disorders, substance abuse, and psychiatric conditions . Researchers utilize such advanced intermediates for probing protein-ligand interactions, structure-activity relationship studies, and library development focused on constrained molecular architectures. The rigid bicyclic system limits conformational flexibility, potentially leading to improved selectivity profiles in target engagement. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c13-12(14,15)10-2-1-7(4-16-10)11(18)17-5-9-3-8(17)6-19-9/h1-2,4,8-9H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWFAQLWZLCXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine precursor. One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to form the desired pyridine derivative . This intermediate is then subjected to further reactions to introduce the bicyclic structure, often involving cycloaddition reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The trifluoromethyl group and other substituents on the pyridine ring can be substituted with different functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the bicyclic structure provides rigidity and stability. These interactions can modulate biological pathways, leading to desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Substituent Variations

Compounds sharing the 2-oxa-5-azabicyclo[2.2.1]heptane core but differing in substituents include:

  • 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane: Features a pyrimidine substituent instead of pyridine.
  • (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl : A simpler derivative lacking the trifluoromethylpyridine group. Its lower molecular weight (135.59 g/mol) suggests higher solubility but reduced target affinity due to the absence of the aromatic substituent .

Table 1: Comparison of 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent LogP*
Target Compound C₁₃H₁₂F₃N₂O₂ 295.25 6-(Trifluoromethyl)pyridine-3-carbonyl ~1.5 (est.)
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl) C₁₂H₁₄ClN₃O 251.71 Chloropyrimidine ~2.0 (est.)
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl C₅H₁₀ClNO 135.59 None ~0.88

*LogP values estimated based on substituent hydrophobicity.

Compounds with Similar Substituents but Different Cores

Trifluoromethylpyridine Derivatives

  • Ethyl 4-(6-(trifluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 200) : Shares the trifluoromethylpyridine-carbonyl group but lacks the bicyclic core. The pyrrole ring may reduce metabolic stability compared to the bicyclic system .
  • 3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b): Features a trifluoromethylphenyl group on an imidazopyridine core.

Table 2: Trifluoromethyl-Substituted Analogues

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-Oxa-5-azabicyclo[2.2.1]heptane 295.25 Pyridine-carbonyl, trifluoromethyl
Compound 200 Pyrrole 398.29 Pyridine-carbonyl, ethyl ester
Compound 7b Imidazopyridine 461.43 Trifluoromethylphenyl, tosylmethyl

Comparison with Other Bicyclic Systems

Azabicyclo[3.2.0]heptane Derivatives

  • cis-3-Azabicyclo[3.2.0]heptane-2,4-dione: A smaller bicyclic system with a diketone moiety.
  • (6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: Contains sulfur (thia) instead of oxygen, altering electronic properties and solubility .

Table 3: Bicyclic Systems with Heteroatom Variations

Compound Name Core Structure Heteroatoms Molecular Weight (g/mol) Key Features
Target Compound [2.2.1] Heptane O, N 295.25 Rigid, oxygen-containing
cis-3-Azabicyclo[3.2.0]heptane-2,4-dione [3.2.0] Heptane N 154.12 Diketone, smaller ring
5-Thia-1-azabicyclo[4.2.0]oct-2-ene [4.2.0] Octane S, N 356.39 Sulfur-enhanced lipophilicity

Research Findings and Implications

  • Synthetic Advantages : The target compound’s core is synthesized from 4R-hydroxy-l-proline, enabling stereochemical precision . In contrast, larger bicyclic systems (e.g., [4.2.0]) require multistep routes with lower yields .
  • Pharmacological Potential: The trifluoromethylpyridine group enhances metabolic stability, while the bicyclic core improves target selectivity. Similar compounds with pyrimidine or imidazole substituents show varied bioactivity, underscoring the importance of substituent choice .
  • Thermodynamic Properties : The 2-oxa-5-azabicyclo[2.2.1]heptane core’s rigidity reduces entropy penalties upon binding, a critical advantage over flexible analogues like morpholine .

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